![molecular formula C8H4Cl2N2O2 B3016761 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 923249-11-0](/img/structure/B3016761.png)
3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4Cl2N2O2. It is characterized by the presence of both chlorine atoms and an imidazo[1,2-a]pyridine ring system.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues have been developed based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against mdr-tb and xdr-tb , suggesting they may interact with the biochemical pathways related to these diseases.
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues have significant activity against mdr-tb and xdr-tb , suggesting they may have potent antimicrobial effects.
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of the compound .
Preparation Methods
The synthesis of 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with formamide, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit inhibitory effects on specific protein kinases involved in cancer cell proliferation. For instance, certain derivatives have shown to inhibit Bruton's tyrosine kinase (Btk), which is implicated in various B-cell malignancies and autoimmune diseases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It acts by modulating pathways involved in inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders. The inhibition of Btk activity is particularly relevant here, as it can lead to reduced B-cell activation and subsequent inflammation .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the reaction of 2-amino-5-chloropyridine with appropriate carboxylic acids under controlled conditions to yield the desired product with high purity and yield .
Derivative Compounds
Various derivatives of this compound have been synthesized to enhance its biological activity. For example, modifications at the nitrogen or chlorine positions can significantly alter its pharmacological properties. These derivatives are often screened for their efficacy against specific targets in cancer therapy and inflammation modulation .
Herbicide Development
Research has indicated that imidazo[1,2-a]pyridine derivatives can serve as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. The structural characteristics of this compound make it a suitable candidate for further development into herbicidal agents that target weed species without affecting crops .
Case Studies
Comparison with Similar Compounds
3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
- 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 3,6-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid
- 3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxamide
These compounds share similar structural features but differ in the substituents on the imidazo[1,2-a]pyridine ring. The presence of different halogens or functional groups can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Biological Activity
3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C8H4Cl2N2O2 and a molecular weight of approximately 219.03 g/mol. Its structure features two chlorine atoms at the 3 and 6 positions of the imidazo ring and a carboxylic acid functional group at the 2 position of the pyridine ring. This unique structural configuration contributes to its diverse biological activities.
Targeting Cancer Cells
Research indicates that this compound exhibits significant anticancer properties. The compound's mechanism involves:
- Inhibition of Cell Growth : It interacts with specific cellular targets leading to inhibited growth in various cancer cell lines.
- Modulation of Signaling Pathways : The compound affects pathways related to cell proliferation and apoptosis by inhibiting certain kinases, such as phosphatidylinositol-3-kinases (PI3K), which play crucial roles in cell survival and growth.
Biochemical Interactions
The compound has been shown to interact with various enzymes and proteins within biological systems:
- Kinase Inhibition : By inhibiting kinases, it can alter downstream signaling pathways that are critical for cancer cell survival.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing gene expression and cellular metabolism .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:
- Broad-Spectrum Antimicrobial Effects : Studies have indicated that this compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : In vitro studies showed that treatment with this compound resulted in a significant decrease in viability in multiple cancer cell lines (IC50 values ranging from 5 to 15 µM) compared to controls. This suggests strong potential for development as an anticancer therapeutic agent.
- Antimicrobial Testing : In a study assessing its antimicrobial properties, the compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain strains.
Comparative Analysis
The following table summarizes the differences in biological activity between related compounds:
Compound Name | Structural Features | Key Biological Activities |
---|---|---|
This compound | Chlorine at positions 3 and 6 | Anticancer and antimicrobial |
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | Chlorine at position 3 only | Limited anticancer activity |
Imidazo[1,2-a]pyridine-2-carboxylic acid | No chlorine substitutions | Basic structure; minimal activity |
Properties
IUPAC Name |
3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYARRVJJFDVCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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